molecular formula C7H13NO2 B1355033 Ethyl pyrrolidine-3-carboxylate CAS No. 72925-15-6

Ethyl pyrrolidine-3-carboxylate

Cat. No. B1355033
CAS RN: 72925-15-6
M. Wt: 143.18 g/mol
InChI Key: MPEUOPWWEODARH-UHFFFAOYSA-N
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Description

Ethyl pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C7H13NO2 . It is also known by other names such as Ethyl (S)-Pyrrolidine-3-carboxylate and (S)-Pyrrolidine-3-carboxylic acid ethyl ester .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including Ethyl pyrrolidine-3-carboxylate, has been a topic of interest in medicinal chemistry . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of Ethyl pyrrolidine-3-carboxylate consists of a pyrrolidine ring attached to an ethyl ester group . The InChI representation of the molecule is InChI=1S/C7H13NO2/c1-2-10-7(9)6-3-4-8-5-6/h6,8H,2-5H2,1H3/t6-/m0/s1 .


Chemical Reactions Analysis

Pyrrolidine derivatives, including Ethyl pyrrolidine-3-carboxylate, are known to participate in various chemical reactions. These reactions often involve the modification of the pyrrolidine ring or the attached functional groups .


Physical And Chemical Properties Analysis

Ethyl pyrrolidine-3-carboxylate has a molecular weight of 143.18 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors. The compound has a rotatable bond count of 3 and a topological polar surface area of 38.3 Ų .

Scientific Research Applications

Drug Discovery

  • Summary of the Application: Ethyl pyrrolidine-3-carboxylate is a versatile scaffold used in the synthesis of biologically active compounds. The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to develop compounds for treating human diseases .
  • Methods of Application or Experimental Procedures: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized if preformed, such as in proline derivatives . The stereogenicity of carbons in the pyrrolidine ring allows for the generation of different stereoisomers, which can lead to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins .
  • Results or Outcomes: The introduction of a chiral pyrrolidine into molecules promotes selectivity towards certain receptors. For example, compared with 3-S-methylpyrrolidine or an unsubstituted pyrrolidine, 3-R-methylpyrrolidine promotes a pure ERα antagonist and selective ER degrader (PA-SERD) for the treatment of breast cancer .

Synthesis of Pyrrolidine-3-carboxylic Acid Derivatives

  • Summary of the Application: Ethyl pyrrolidine-3-carboxylate can be used to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids . These compounds can be used in the development of new drugs.
  • Methods of Application or Experimental Procedures: The synthesis involves organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the efficient production of highly enantiomerically enriched pyrrolidine-3-carboxylic acids.
  • Results or Outcomes: The result is a concise synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylate derivatives with high enantiomeric excess . These compounds can be used as building blocks in the synthesis of biologically active molecules.

Design of New Molecules

  • Summary of the Application: Ethyl pyrrolidine-3-carboxylate can be used in the design of new molecules for drug discovery . The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
  • Methods of Application or Experimental Procedures: The design of the new molecules starts by studying the binding conformation of certain compounds . The introduction of a pyrrolidine ring into molecules promotes selectivity towards certain receptors .

Safety And Hazards

While specific safety and hazard information for Ethyl pyrrolidine-3-carboxylate is not available in the retrieved papers, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

Pyrrolidine derivatives, including Ethyl pyrrolidine-3-carboxylate, continue to be a field of interest in drug discovery due to their versatile scaffold for novel biologically active compounds . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

ethyl pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-10-7(9)6-3-4-8-5-6/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEUOPWWEODARH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601001734
Record name Ethyl pyrrolidine-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl pyrrolidine-3-carboxylate

CAS RN

81049-27-6, 81049-29-8, 72925-15-6
Record name (+)-Ethyl 3-pyrrolidinecarboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Ethyl 3-pyrrolidinecarboxylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethyl pyrrolidine-3-carboxylate
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Record name Ethyl pyrrolidine-3-carboxylate
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Thionyl chloride (5 mL) was added to a cold (0° C.) stirred solution of pyrrolidine-3-carboxylicacid (500 mg, 4.34 mmol) in EtOH (25 mL) and continued stirring at 80° C. for 12-16 h. The reaction mixture was concentrated under reduced pressure to afford 600 mg (crude) of ethyl pyrrolidine-3-carboxylate, which was used as such in the next step without purification.
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5 mL
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500 mg
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25 mL
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Synthesis routes and methods III

Procedure details

Palladium hydroxide on carbon (10% by weight, 32 g) was added to a solution of 1-benzyl-pyrrolidine-3-carboxylic acid ethyl ester (320 g, 1.37 mol) in ethanol (3000 mL) and hydrogenated (40 psi, 60° C.) for 16 hours. The reaction mixture was filtered through Arbocel™ then the filtrate was concentrated under reduced pressure to afford the title compound as a brown oil (195 g, 99%).
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320 g
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3000 mL
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32 g
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99%

Synthesis routes and methods IV

Procedure details

A solution of 1-benzyl-3-carboethoxypyrrolidine (2 g, 8.6 mmol) in ethanol (75 ml) was subjected to hydrogenolysis over Pd(OH)2 on a parr shaker for 48 hr. The catalyst was filtered off, the solvent removed under vacuum, and the residue chromatographed through alumina using dichloromethane/methanol (85:15) as eluant, to give the title product as a clear liquid (0.6 g); δ(60 MHz, CDCl3) 1.20 (3H, t, J=7 Hz, OCH2CH3); 1.70-2.30 (2H, m, CH2); 2.50-3.20 (5H, m, 2×CH2 --N, and CH--CO2Et); 4.10 (2H, q, J=7 Hz, OCH2CH3).
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2 g
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75 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl pyrrolidine-3-carboxylate
Reactant of Route 2
Ethyl pyrrolidine-3-carboxylate
Reactant of Route 3
Ethyl pyrrolidine-3-carboxylate
Reactant of Route 4
Ethyl pyrrolidine-3-carboxylate
Reactant of Route 5
Ethyl pyrrolidine-3-carboxylate
Reactant of Route 6
Ethyl pyrrolidine-3-carboxylate

Citations

For This Compound
5
Citations
SK Huber, G Höfner, KT Wanner - Bioorganic & Medicinal Chemistry, 2019 - Elsevier
In the present study, the concept of oxime library screening by MS Binding Assays was successfully extended to N-substituted lipophilic pyrrolidine-3-carboxylic acid derivatives in the …
Number of citations: 1 www.sciencedirect.com
EJ Delaney, LE Wood, IM Klotz - Journal of the American …, 1982 - ACS Publications
… This compound was obtained by the reaction6 between ethyl pyrrolidine- 3-carboxylate hydrochloride and 4-phenoxypyridine. These reactants were obtained as follows. …
Number of citations: 126 pubs.acs.org
H Duan, J Li, S Bai, D Qi - Surface and Coatings Technology, 2022 - Elsevier
… oil is ethyl pyrrolidine-3-carboxylate hydrochloride. Since the ethyl pyrrolidine-3-carboxylate … single bond N single bond of ethyl pyrrolidine-3-carboxylate hydrochloride of EOM, instead …
Number of citations: 3 www.sciencedirect.com
SC Otte - 2017 - search.proquest.com
… In 1966, Kuehne and Bayha75 described the synthesis of the Stork ketone (2.9) from ethyl pyrrolidine-3-carboxylate and applied it toward their total synthesis of quebrachamine. Other …
Number of citations: 1 search.proquest.com
S Heinzlmeir - 2017 - mediatum.ub.tum.de
The receptor tyrosine kinase EPHA2 is involved in many diseases and gained interest as drug target. Chemical proteomics was used to identify clinical EPHA2 inhibitors, to select a …
Number of citations: 2 mediatum.ub.tum.de

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